![molecular formula C25H53NO3 B14292732 3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine CAS No. 126890-72-0](/img/structure/B14292732.png)
3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine is a chemical compound known for its unique structure and properties It is an organic compound that contains an amine group attached to a complex alkyl chain with multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-heptylundecanol with ethylene oxide to form the corresponding ethoxylated alcohol. This intermediate is then further reacted with 3-chloropropylamine under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the formulation of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic alkyl chain allows it to interact with lipid membranes, potentially affecting membrane properties and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-(6-chlorohexyloxy)ethoxy)ethanamine: This compound has a similar structure but contains a chloro group, which imparts different reactivity and properties.
1-Propanamine, 3-[2-[2-[(2-heptylundecyl)oxy]ethoxy]ethoxy]: This compound is structurally similar but may have different applications and reactivity.
Uniqueness
3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine is unique due to its specific combination of functional groups and alkyl chain length. This unique structure imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
126890-72-0 |
|---|---|
Molecular Formula |
C25H53NO3 |
Molecular Weight |
415.7 g/mol |
IUPAC Name |
3-[2-[2-(2-heptylundecoxy)ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C25H53NO3/c1-3-5-7-9-10-12-14-17-25(16-13-11-8-6-4-2)24-29-23-22-28-21-20-27-19-15-18-26/h25H,3-24,26H2,1-2H3 |
InChI Key |
JEIQHFDFIILMCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCC)COCCOCCOCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


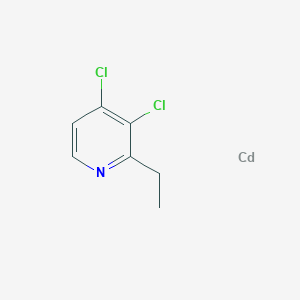
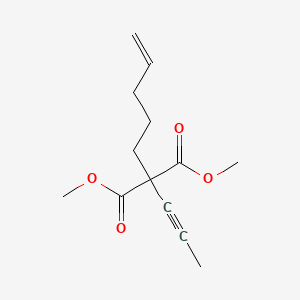
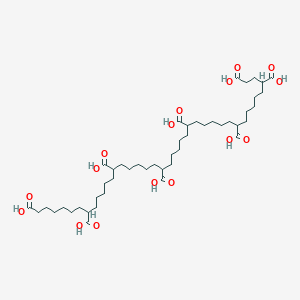

![2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide](/img/structure/B14292670.png)
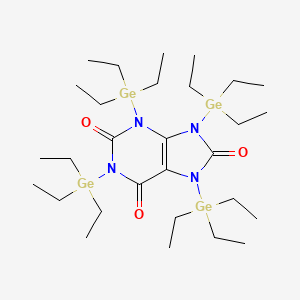
![5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine](/img/structure/B14292680.png)

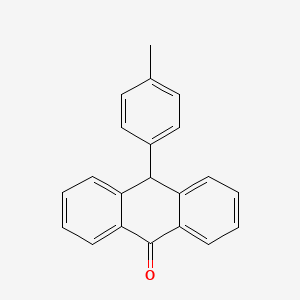
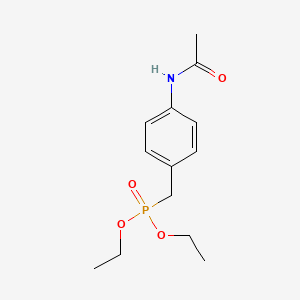
![3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14292706.png)

![3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14292726.png)
![1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14292739.png)
